molecular formula C36H56O6 B1684568 Bevirimat CAS No. 174022-42-5

Bevirimat

Número de catálogo: B1684568
Número CAS: 174022-42-5
Peso molecular: 584.8 g/mol
Clave InChI: YJEJKUQEXFSVCJ-WRFMNRASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Actividad Biológica

Bevirimat, chemically known as 3′-dimethylsuccinyl betulinic acid, is a compound that has emerged as a significant player in the fight against HIV-1. It belongs to a novel class of antiretroviral agents known as maturation inhibitors, which target the late stages of viral replication. This article examines the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and recent research findings.

This compound inhibits HIV-1 maturation by interfering with the processing of the Gag precursor protein (Pr55Gag). Specifically, it blocks the cleavage of the capsid protein (CA/p24) from its precursor (CA-SP1/p25), leading to the production of non-infectious viral particles. The inhibition of this critical step in viral maturation prevents the formation of infectious virions, thereby limiting the spread of HIV-1 to new cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Following oral administration, this compound is well absorbed.
  • Half-life : The mean half-life is approximately 60.3 hours in HIV-infected patients .
  • Clearance : The apparent oral clearance is about 0.17 liters/hour .
  • Metabolism : It is primarily metabolized through hepatic glucuronidation and does not significantly interact with the cytochrome P450 enzyme system .

Clinical Efficacy

This compound has demonstrated potent antiviral activity in clinical trials:

  • In a study involving HIV-1-infected patients not on antiretroviral therapy, single doses of 150 mg and 250 mg resulted in a dose-dependent reduction in viral load, with average reductions exceeding 0.45 log10 .
  • In preclinical models, this compound significantly reduced viral RNA levels in SCID-hu Thy/Liv mice infected with HIV-1, showing efficacy against both wild-type and AZT-resistant strains .

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

Study FocusFindings
In vitro activityThis compound showed a 90% inhibitory concentration (IC90) of 22.1 ng/ml against HIV-1 strains .
Resistance mutationsNo resistance mutations were detected during clinical studies, indicating low potential for resistance development .
Derivative synthesisNew derivatives of this compound have been synthesized that exhibit improved hydrosolubility and antiviral activity .

Case Study: Clinical Trials

A notable clinical trial assessed the safety and efficacy of this compound:

  • Participants : HIV-infected individuals receiving single oral doses.
  • Results : Significant reductions in viral load were observed without severe adverse effects. The study demonstrated that this compound is well tolerated and effective at achievable plasma concentrations in humans .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Bevirimat in inhibiting HIV-1 maturation?

this compound blocks the final proteolytic cleavage of the Gag polyprotein, specifically the separation of capsid (CA) from spacer peptide 1 (SP1) during virion maturation. This inhibition prevents the formation of mature CA cores, leading to non-infectious viral particles. The compound targets the CA-SP1 junction in multimeric Gag assemblies, as confirmed by NMR studies showing direct interaction with residues in the SP1 domain (e.g., A366, M367, Q369) .

Q. What in vitro models are used to assess this compound’s efficacy and resistance profiles?

Resistance is studied using serial passaging of HIV-1 in cell cultures under this compound pressure, identifying mutations such as CA-H226Y, CA-L231F/M, and SP1-A1V/A3T. Phenotypic susceptibility assays (e.g., recombinant virus assays) quantify resistance by measuring fold-changes in IC50 values. These models also reveal compensatory mutations (e.g., CA-G225S) that restore fitness in resistant strains .

Q. What pharmacokinetic (PK) properties support this compound’s clinical dosing regimen?

this compound exhibits dose-proportional exposure with a long elimination half-life (56–80 hours), enabling once-daily dosing. PK studies in healthy volunteers show peak plasma concentrations at 1–3 hours post-dose, minimal renal excretion (<1%), and hepatic glucuronidation (UGT1A3-mediated) as the primary clearance pathway .

Advanced Research Questions

Q. How do naturally occurring polymorphisms in Gag influence this compound resistance in clinical isolates?

Polymorphisms at SP1 residues 6–8 (e.g., V370A, V362I) are prevalent in treatment-naïve and protease inhibitor (PI)-resistant HIV-1 strains. Phenotypic studies show these mutations reduce susceptibility by >10-fold, independent of prior antiretroviral exposure. Genotypic screening of gag-protease recombinants is critical for predicting clinical response .

Q. What structural biology methods elucidate this compound’s interaction with immature Gag lattices?

Cryo-electron tomography (cryo-ET) reveals that this compound stabilizes the immature Gag lattice, preventing CA-SP1 cleavage and core condensation. NMR chemical shift perturbation experiments map this compound binding to SP1 residues (A366, M367) and NC (M378), confirming target engagement in assembled virions .

Q. Why do clinical trials show variable patient responses to this compound despite adequate plasma concentrations?

Non-response correlates with baseline polymorphisms in SP1 (e.g., Q369H, S373P) rather than classic resistance mutations. These variants alter Gag processing efficiency, as demonstrated by reduced drug binding in virion incorporation assays. Population sequencing of gag is essential for patient stratification .

Q. How does prior PI resistance impact this compound susceptibility?

PI-resistant isolates exhibit higher rates of SP1 polymorphisms (45% vs. 30% in treatment-naïve), likely due to evolutionary pressure on Gag-protease co-evolution. Mutations like S368C and Q369H accumulate in PI-experienced patients, suggesting cross-resistance mechanisms unrelated to protease activity .

Q. What methodological approaches resolve contradictions in this compound resistance data?

Combinatorial mutagenesis and deep sequencing distinguish primary resistance mutations (e.g., SP1-A1V) from compensatory/second-site changes (e.g., CA-G225S). Biochemical assays (e.g., in vitro cleavage inhibition) validate the functional impact of mutations on CA-SP1 processing .

Q. How do compensatory mutations restore fitness in this compound-resistant HIV-1?

SP1-A3V/T mutants exhibit impaired replication but acquire secondary mutations (e.g., CA-G225S) that restore virion maturation. Drug-dependent fitness is observed, where this compound enhances replication of SP1-A3V by stabilizing defective cores .

Q. What experimental strategies identify this compound’s binding site in immature Gag?

Photoaffinity labeling analogs and chemical cross-linking in HIV-1 cores localize this compound’s binding to the CA-SP1-NC junction. Mutagenesis studies confirm resistance mutations (e.g., CA-L231M) reduce compound binding, supporting a direct interaction model .

Propiedades

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169749
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.
Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

174022-42-5
Record name Bevirimat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174022-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevirimat [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BEVIRIMAT
Source FDA Global Substance Registration System (GSRS)
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